N(alpha)-Tosyl-glycyl-3-amidinophenylalanine N(alpha)-Tosyl-glycyl-3-amidinophenylalanine
Brand Name: Vulcanchem
CAS No.: 133397-82-7
VCID: VC21221659
InChI: InChI=1S/C19H22N4O5S/c1-12-5-7-15(8-6-12)29(27,28)22-11-17(24)23-16(19(25)26)10-13-3-2-4-14(9-13)18(20)21/h2-9,16,22H,10-11H2,1H3,(H3,20,21)(H,23,24)(H,25,26)/t16-/m0/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)O
Molecular Formula: C19H22N4O5S
Molecular Weight: 418.5 g/mol

N(alpha)-Tosyl-glycyl-3-amidinophenylalanine

CAS No.: 133397-82-7

Cat. No.: VC21221659

Molecular Formula: C19H22N4O5S

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

N(alpha)-Tosyl-glycyl-3-amidinophenylalanine - 133397-82-7

Specification

CAS No. 133397-82-7
Molecular Formula C19H22N4O5S
Molecular Weight 418.5 g/mol
IUPAC Name (2S)-3-(3-carbamimidoylphenyl)-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]propanoic acid
Standard InChI InChI=1S/C19H22N4O5S/c1-12-5-7-15(8-6-12)29(27,28)22-11-17(24)23-16(19(25)26)10-13-3-2-4-14(9-13)18(20)21/h2-9,16,22H,10-11H2,1H3,(H3,20,21)(H,23,24)(H,25,26)/t16-/m0/s1
Standard InChI Key RSQLYPYEBNVFAQ-INIZCTEOSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N[C@@H](CC2=CC(=CC=C2)C(=N)N)C(=O)O
SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator